molecular formula C13H11N7O B12167289 N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Cat. No.: B12167289
M. Wt: 281.27 g/mol
InChI Key: CUNFYHPEGZIYQE-UHFFFAOYSA-N
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Description

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a heterocyclic compound that combines the structural features of tetrazole and indazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both tetrazole and indazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves the formation of the indazole core followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction involving N–N bond formation . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction of nitriles and azides .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperatures. The specific details of industrial production methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives.

Scientific Research Applications

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is unique due to the combination of tetrazole and indazole moieties, which can enhance its pharmacological properties and make it a versatile compound for various applications.

Properties

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C13H11N7O/c21-12(14-13-17-19-20-18-13)11-9-6-5-7-3-1-2-4-8(7)10(9)15-16-11/h1-4H,5-6H2,(H,15,16)(H2,14,17,18,19,20,21)

InChI Key

CUNFYHPEGZIYQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NC4=NNN=N4

Origin of Product

United States

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